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Compound of Interest

Compound Name: Calcium iodate

Cat. No.: B1581256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium
iodate (Ca(IO₃)₂) in its various forms. Calcium iodate, a source of dietary iodine and a

compound with applications in pharmaceuticals and dough conditioning, exists in several

crystalline states, primarily as an anhydrous form (lautarite), a monohydrate (bruggenite), and a

hexahydrate. Understanding the precise three-dimensional arrangement of atoms within these

crystal lattices is crucial for controlling their physicochemical properties, such as solubility,

stability, and bioavailability, which are of paramount importance in drug development and other

industrial applications.

Crystal Structures of Calcium Iodate Polymorphs
and Hydrates
The crystal structures of the anhydrous, monohydrate, and hexahydrate forms of calcium
iodate have been determined primarily through single-crystal and powder X-ray diffraction

techniques. Neutron diffraction has also been employed, particularly for the hydrated forms, to

accurately locate the positions of hydrogen atoms.

Anhydrous Calcium Iodate (Lautarite)
Anhydrous calcium iodate, found naturally as the mineral lautarite, crystallizes in the

monoclinic system.[1][2][3] Its structure has been determined and refined using the heavy-atom

method and full-matrix least-squares refinement.[1]
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The calcium atom is coordinated to eight oxygen atoms, forming a distorted hexagonal

bipyramid, with an average Ca-O distance of 2.492 Å.[1] There are two distinct iodate groups,

I(1)O₃ and I(2)O₃. The average I-O bond lengths are 1.807 Å for the I(1)O₃ group and 1.804 Å

for the I(2)O₃ group.[1] The O-I-O bond angles average 101.7° and 97.0° for the respective

iodate groups.[1] The overall structure is a tightly bonded three-dimensional framework

composed of calcium polyhedral chains cross-linked by the iodate groups.[1]

Calcium Iodate Monohydrate (Bruggenite)
Calcium iodate monohydrate, known as the mineral bruggenite, also crystallizes in the

monoclinic system.[4][5][6] The crystal structure consists of calcium ions, iodate ions, and

water molecules.

Calcium Iodate Hexahydrate
Calcium iodate hexahydrate is known to crystallize in the orthorhombic system.[7][8] Detailed

crystallographic data, including lattice parameters and space group, are essential for a

complete structural understanding.

Table 1: Crystallographic Data for Calcium Iodate Forms

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://journals.iucr.org/paper?S0567740878002344
https://journals.iucr.org/paper?S0567740878002344
https://journals.iucr.org/paper?S0567740878002344
https://journals.iucr.org/paper?S0567740878002344
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://rruff.geo.arizona.edu/doclib/hom/bruggenite.pdf
https://www.mindat.org/min-769.html
https://webmineral.com/data/Bruggenite.shtml
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://tijer.org/tijer/papers/TIJER2303076.pdf
http://webmineral.com/data/Lautarite.shtml
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Anhydrous
Calcium Iodate
(Lautarite)

Calcium Iodate
Monohydrate
(Bruggenite)

Calcium Iodate
Hexahydrate

Crystal System Monoclinic[1][2][3] Monoclinic[4][5][6] Orthorhombic[7][8]

Space Group P2₁/n[2] or P2₁/b[3] P2₁/c[6] Not explicitly found

a (Å) 7.1432(13)[2] 8.509[6] Not explicitly found

b (Å) 11.2969(31)[2] 10.027[6] Not explicitly found

c (Å) 7.2804(9)[2] 7.512[6] Not explicitly found

α (°) 90 90 90

β (°) 106.35(1)[2] 95.27[6] 90

γ (°) 90 90 90

Z 4[2] 4[6] Not explicitly found

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of calcium iodate involves a series of well-defined

experimental procedures, from crystal synthesis and sample preparation to data collection and

structure refinement.

Crystal Synthesis and Sample Preparation
Single Crystal Growth: High-quality single crystals are essential for single-crystal X-ray

diffraction.

Anhydrous Calcium Iodate: Synthetic lautarite crystals can be grown for structural analysis.

[1]

Calcium Iodate Monohydrate: Single crystals of the monohydrate can be grown using the

single diffusion gel technique.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://journals.iucr.org/paper?S0567740878002344
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://www.mindat.org/min-2346.html
https://rruff.geo.arizona.edu/doclib/hom/bruggenite.pdf
https://www.mindat.org/min-769.html
https://webmineral.com/data/Bruggenite.shtml
https://tijer.org/tijer/papers/TIJER2303076.pdf
http://webmineral.com/data/Lautarite.shtml
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://www.mindat.org/min-2346.html
https://webmineral.com/data/Bruggenite.shtml
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://webmineral.com/data/Bruggenite.shtml
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://webmineral.com/data/Bruggenite.shtml
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://webmineral.com/data/Bruggenite.shtml
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://webmineral.com/data/Bruggenite.shtml
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://webmineral.com/data/Bruggenite.shtml
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://journals.iucr.org/paper?S0567740878002344
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://www.researchgate.net/publication/258800510_Synthesis_and_Characterization_of_Calcium_Iodate_Monohydrate_Crystals_Grown_in_Silica_Gel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium Iodate Hexahydrate: Synthesis can be achieved by reacting calcium hydroxide with

iodic acid or through metathesis reactions.[10] For instance, a method involves passing

chlorine gas into a mixture of iodine and water to form iodic acid, followed by neutralization

with calcium hydroxide to precipitate calcium iodate hexahydrate.[10] Another approach is

the reaction of hydriodic acid with calcium carbonate, followed by concentration and cooling

to crystallize the hexahydrate.[2]

Powder Sample Preparation: For powder X-ray diffraction, the sample must be a fine,

homogeneous powder to ensure random orientation of the crystallites.

Grinding: The sample is typically ground to a fine powder (less than 10 µm particle size)

using an agate mortar and pestle to minimize preferred orientation.[11]

Sample Mounting: The powdered sample is then carefully packed into a sample holder,

ensuring a flat, smooth surface that is level with the holder's top edge to avoid errors in

diffraction peak positions.[12] For hydrated samples, care must be taken to prevent

dehydration during sample preparation and analysis. This may involve working in a

controlled humidity environment or using specialized sample holders.[13]

X-ray Diffraction (XRD) Data Collection
Single-Crystal XRD:

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a

goniometer head.[14]

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. A

detector records the diffraction pattern, which consists of a series of spots of varying intensity

at specific angles.[14] For lautarite, data can be collected on an automatic single-crystal

diffractometer.[1]

Data Processing: The raw diffraction intensities are processed to obtain a list of unique

reflections with their corresponding intensities and standard uncertainties. Corrections for

factors such as absorption are applied.[14]

Powder XRD:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://ro.ecu.edu.au/ecuworkspost2013/595/
https://www.benchchem.com/product/b1581256?utm_src=pdf-body
https://ro.ecu.edu.au/ecuworkspost2013/595/
https://www.handbookofmineralogy.org/pdfs/lautarite.pdf
https://www.researchgate.net/publication/248175966_Hydrothermal_synthesis_and_crystal_structure_of_strontium_iodate_SrIO32
https://lc3.ch/wp-content/uploads/2021/12/3-Diana-Londono_XRD.pdf
https://www.mdpi.com/2073-4441/2/3/333
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190661/
https://journals.iucr.org/paper?S0567740878002344
https://pmc.ncbi.nlm.nih.gov/articles/PMC10190661/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: A powder diffractometer is used, typically with Cu Kα radiation. The

instrument is configured with specific settings for the 2θ range, step size, and scan speed.

For example, a scan range of 10-90° in 2θ with a step size of 0.02° and a scan speed of

1.2°/minute has been used for calcium silicate-based materials.

Data Acquisition: The X-ray beam is directed at the powdered sample, and the diffracted X-

rays are detected as a function of the scattering angle (2θ). The output is a diffractogram

showing intensity versus 2θ.

Neutron Diffraction Data Collection
Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen

atoms in hydrated crystals due to the strong scattering of neutrons by hydrogen nuclei.[13][15]

Sample Preparation: For neutron diffraction studies of hydrates, deuterated samples are

often used to reduce incoherent scattering from hydrogen.

Data Collection: The experiment is performed at a neutron source. A beam of neutrons of a

specific wavelength is directed at the sample, and the diffracted neutrons are detected. Data

collection can be performed at low temperatures to reduce thermal motion.[16] For liquid

samples, standard 6 mm vanadium cans can be used as sample holders.[17][18]

Structure Solution and Refinement
Structure Solution:

Heavy-Atom Method: This method is often used when the structure contains atoms with high

atomic numbers, such as iodine. The positions of the heavy atoms are determined first from

the Patterson function, and then the positions of the lighter atoms are found through

successive Fourier syntheses. The structure of lautarite was determined using this method.

[1]

Direct Methods: These methods use statistical relationships between the structure factors to

directly determine the phases of the reflections.

Structure Refinement:
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Least-Squares Refinement: Once an initial model of the crystal structure is obtained, it is

refined using a least-squares method to improve the agreement between the observed and

calculated diffraction data. This involves adjusting atomic positions, thermal parameters, and

other structural parameters to minimize the difference between the experimental and

calculated structure factors.

Rietveld Refinement: This powerful technique is used for the analysis of powder diffraction

data. It involves fitting a calculated diffraction pattern to the entire experimental pattern.[19]

[20] The refinement process involves adjusting not only the structural parameters (lattice

parameters, atomic coordinates, site occupancies) but also instrumental and sample-related

parameters (peak shape, background).[1][15] The quality of the refinement is assessed by

various agreement indices, such as R-factors and goodness-of-fit.[19]

Visualizing the Crystal Structure Analysis Workflow
The logical flow of a typical crystal structure analysis experiment, from sample preparation to

final structure validation, is illustrated in the following diagram.
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Workflow for Crystal Structure Analysis
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A flowchart of the crystal structure analysis process.
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This comprehensive guide provides researchers, scientists, and drug development

professionals with a foundational understanding of the crystal structure analysis of calcium
iodate. By detailing the known crystal structures and the experimental methodologies used to

determine them, this document serves as a valuable resource for further research and

application of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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